N-butylhydroxylamine hydrochloride
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Overview
Description
N-butylhydroxylamine hydrochloride is a chemical compound with the molecular weight of 125.6 . It is used in various applications including the synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones . It is also known to have anti-inflammatory properties and to be useful in the treatment of cancer .
Synthesis Analysis
This compound was used in spin trapping of short-lived radicals . It was also used in the synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones .Molecular Structure Analysis
The N-n-butylhydroxylamine molecule contains a total of 16 bond(s). There are 5 non-H bond(s), 3 rotatable bond(s), 1 hydroxylamine(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis
This compound is used in various chemical reactions. For instance, it was used in spin trapping of short-lived radicals . It was also used in the synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones .Physical and Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 125.6 . The compound’s InChI key is CCBNBLVSUHTLAX-UHFFFAOYSA-N .Scientific Research Applications
Synthesis in Organic Chemistry
N-Butylhydroxylamine hydrochloride plays a significant role in the synthesis of various organic compounds. For instance, it's involved in the synthesis of modified Weinreb amides, where it acts as an efficient agent for nucleophilic addition reactions. This process yields ketones and aldehydes with high efficiency, up to 97% in some cases (Labeeuw, Phansavath, & Genêt, 2004). Additionally, this compound is used in the synthesis of hydroxamic acids, demonstrating its versatility in organic synthesis (Usachova, Leitis, Jirgensons, & Kalvinsh, 2010).
Antioxidant Properties and Mitochondrial Function
Research has also highlighted the antioxidant properties of this compound. It has been found to delay senescence in human lung fibroblasts and exhibit protective effects against oxidative injury. This suggests its potential use in mitigating age-related cellular and mitochondrial changes (Atamna, Paler-Martinez, & Ames, 2000). Further studies indicate that this compound reverses age-related changes in mitochondria, both in vivo and in vitro, which underscores its potential in age-related therapeutic applications (Atamna, Robinson, Ingersoll, Elliott, & Ames, 2001).
Application in Analytical Chemistry
In the field of analytical chemistry, this compound is utilized for measuring hydroxy carbonyls and other carbonyls in the air. Its derivatives, combined with specific analytical techniques, enable the detection and measurement of various organic compounds in the environment (Spaulding, Frazey, Rao, & Charles, 1999).
Chemical Reactions and Syntheses
This compound is instrumental in various chemical reactions and syntheses. It's used in the efficient synthesis of oximes and serves as a catalyst in certain condensation reactions. These applications demonstrate its broad utility in chemical synthesis processes (Zang, Wang, Cheng, & Song, 2009).
Corrosion Inhibition
Interestingly, derivatives of this compound have been studied for their role in corrosion inhibition. Research indicates that compounds like n-butylamine, which share structural similarities with this compound, can act as effective corrosion inhibitors in certain environments (Bastidas, Damborenea, & Vázquez, 1997).
Safety and Hazards
Properties
IUPAC Name |
N-butylhydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-3-4-5-6;/h5-6H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBNBLVSUHTLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135589-41-2 |
Source
|
Record name | N-butylhydroxylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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